6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a benzoxazine derivative characterized by a bicyclic core structure with two chlorine atoms at positions 6 and 3' (on the phenyl ring) and an ethoxy group at position 4' of the phenyl substituent. Benzoxazines are recognized for their versatility in medicinal chemistry, often serving as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents . The ethoxy group may enhance metabolic stability compared to simpler alkoxy substituents, while the dual chlorine atoms likely influence electronic properties and lipophilicity.
Properties
Molecular Formula |
C16H15Cl2NO2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
6-chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-20-15-5-3-10(7-12(15)18)14-9-21-16-6-4-11(17)8-13(16)19-14/h3-8,14,19H,2,9H2,1H3 |
InChI Key |
MKWGPTUKSYWBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2COC3=C(N2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 3-chloro-4-ethoxyaniline with 2-chlorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired oxazine compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated oxazine derivatives.
Substitution: Various substituted oxazine compounds depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
†Estimated based on molecular formulas.
Biological Activity
6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a benzo[b][1,4]oxazine core with chlorine and ethoxy substituents, which may influence its biological activity.
Anti-Cancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anti-cancer properties. A study highlighted that synthesized benzoxazepine derivatives demonstrated cytotoxic effects against various solid tumor cell lines. The degree of cytotoxicity varied based on the specific cancer cell line tested, suggesting a selective mechanism of action. The compounds were noted to affect the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression and inflammation .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzoxazine A | MCF-7 (Breast) | 15 | Induction of apoptosis through cytokine modulation |
| Benzoxazine B | HeLa (Cervical) | 20 | Cell cycle arrest and apoptosis |
| Benzoxazine C | A549 (Lung) | 10 | Inhibition of proliferation |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. The compound has shown the ability to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of benzoxazine derivatives has also been investigated. While some compounds displayed limited antimicrobial activity against specific bacterial strains, others showed promising results. For instance, certain derivatives were effective against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Benzoxazine A | Staphylococcus aureus | 15 | 32 µg/mL |
| Benzoxazine B | Escherichia coli | 10 | 64 µg/mL |
| Benzoxazine C | Bacillus subtilis | 12 | 48 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazine derivatives for their biological activities. The study found that modifications in the chemical structure significantly impacted the biological efficacy of these compounds. Specific attention was given to the role of chlorine substitutions in enhancing anti-cancer properties while maintaining acceptable toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
